

Solubility Profile of β -D-Glucose Pentaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-D-Glucose pentaacetate*

Cat. No.: B138376

[Get Quote](#)

Introduction

β -D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, widely utilized as a key intermediate in the synthesis of glycosides and other carbohydrate derivatives. Its application extends to biochemical research, where it has been noted to stimulate insulin release, and as a versatile starting material in drug development and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of β -D-glucose pentaacetate, detailed experimental protocols for solubility determination, and relevant biochemical pathway and workflow diagrams.

Core Data: Solubility of β -D-Glucose Pentaacetate

The solubility of β -D-glucose pentaacetate is influenced by the polarity of the solvent, with a general preference for polar aprotic and moderately polar solvents. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. It is important to note that quantitative data for this compound is not extensively published, and some reported values present discrepancies.

Solvent	Chemical Formula	Molar Mass (g/mol)	Boiling Point (°C)	Solubility	Temperature (°C)	Citation(s)
Polar Protic Solvents						
Water	H ₂ O	18.02	100	Insoluble (Qualitative)	Not Specified	[1][2][3]
1.5 mg/mL 18 [4]						
Methanol	CH ₃ OH	32.04	64.7	Soluble	Not Specified	[1][2][3][5] [6]
Ethanol	C ₂ H ₅ OH	46.07	78.4	Soluble (in hot 95%)	Not Specified	[2][5]
Polar Aprotic Solvents						
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	78.13	189	78 mg/mL	Not Specified	[7]
100 mg/mL	Not Specified	[8]				
Acetone	(CH ₃) ₂ CO	58.08	56	Soluble (inferred)	Not Specified	[9]
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	73.09	153	Data not available	-	
Nonpolar/ Moderately Polar Solvents						

Chloroform	CHCl ₃	119.38	61.2	0.1 g/mL (clear, colorless)	Not Specified	[2][5][10] [11][12]
Dichlorome thane (DCM)	CH ₂ Cl ₂	84.93	39.6	Soluble (inferred)	Not Specified	[9]
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	77.1	Data not available	-	
Toluene	C ₇ H ₈	92.14	110.6	Data not available	-	
Hexane	C ₆ H ₁₄	86.18	69	Data not available	-	

Note on Conflicting Data: The solubility of β -D-glucose pentaacetate in water is reported both as "insoluble" by several chemical suppliers and quantitatively as 1.5 mg/mL at 18 °C in the PubChem database[1][2][3][4]. This discrepancy may arise from different experimental methodologies or definitions of "insoluble." Researchers should experimentally verify the aqueous solubility for their specific application.

Experimental Protocols

The following protocols provide standardized methods for determining the solubility of β -D-glucose pentaacetate.

Protocol 1: Gravimetric Method for Solubility Determination

This method is suitable for obtaining precise quantitative solubility data.

Materials:

- β -D-Glucose pentaacetate
- Selected solvent

- Analytical balance (4-decimal place)
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters with 0.45 μm PTFE membrane)
- Vials with screw caps
- Oven or vacuum oven

Procedure:

- Add an excess amount of β -D-glucose pentaacetate to a pre-weighed vial.
- Record the total mass of the vial and the compound.
- Add a known volume or mass of the selected solvent to the vial.
- Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- After equilibration, allow the solution to stand at the set temperature for at least 2 hours to allow undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 μm filter into a pre-weighed vial.
- Record the mass of the vial and the filtered solution.
- Evaporate the solvent from the filtered solution in an oven or vacuum oven until a constant weight of the dissolved solid is achieved.
- Weigh the vial containing the dried solute.
- Calculate the solubility in g/100 mL or mg/mL.

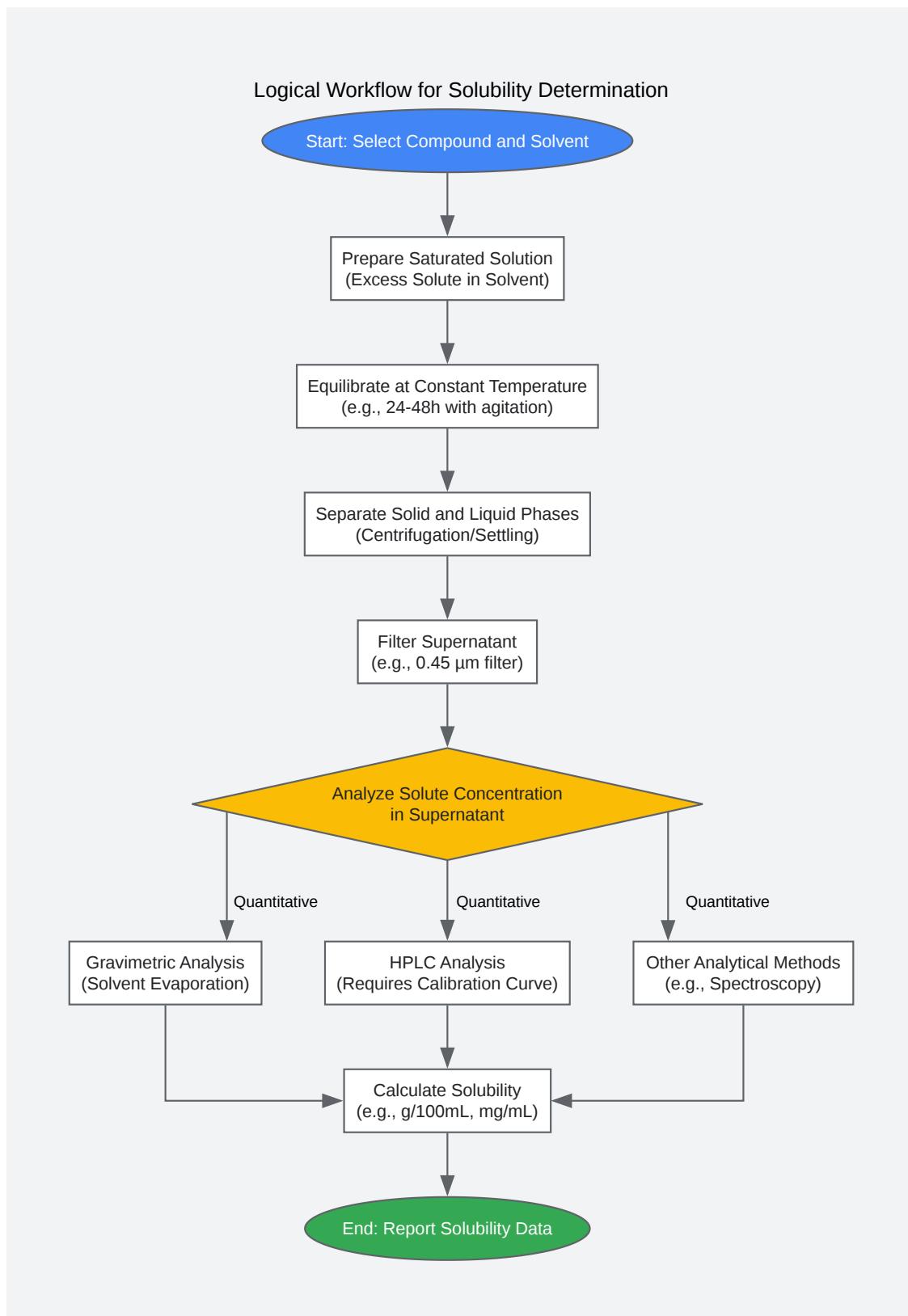
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate for determining solubility, especially for sparingly soluble compounds.

Materials:

- β -D-Glucose pentaacetate
- Selected solvent
- HPLC system with a suitable detector (e.g., UV or Refractive Index)
- Appropriate HPLC column (e.g., C18)
- Mobile phase
- Volumetric flasks and pipettes

Procedure:

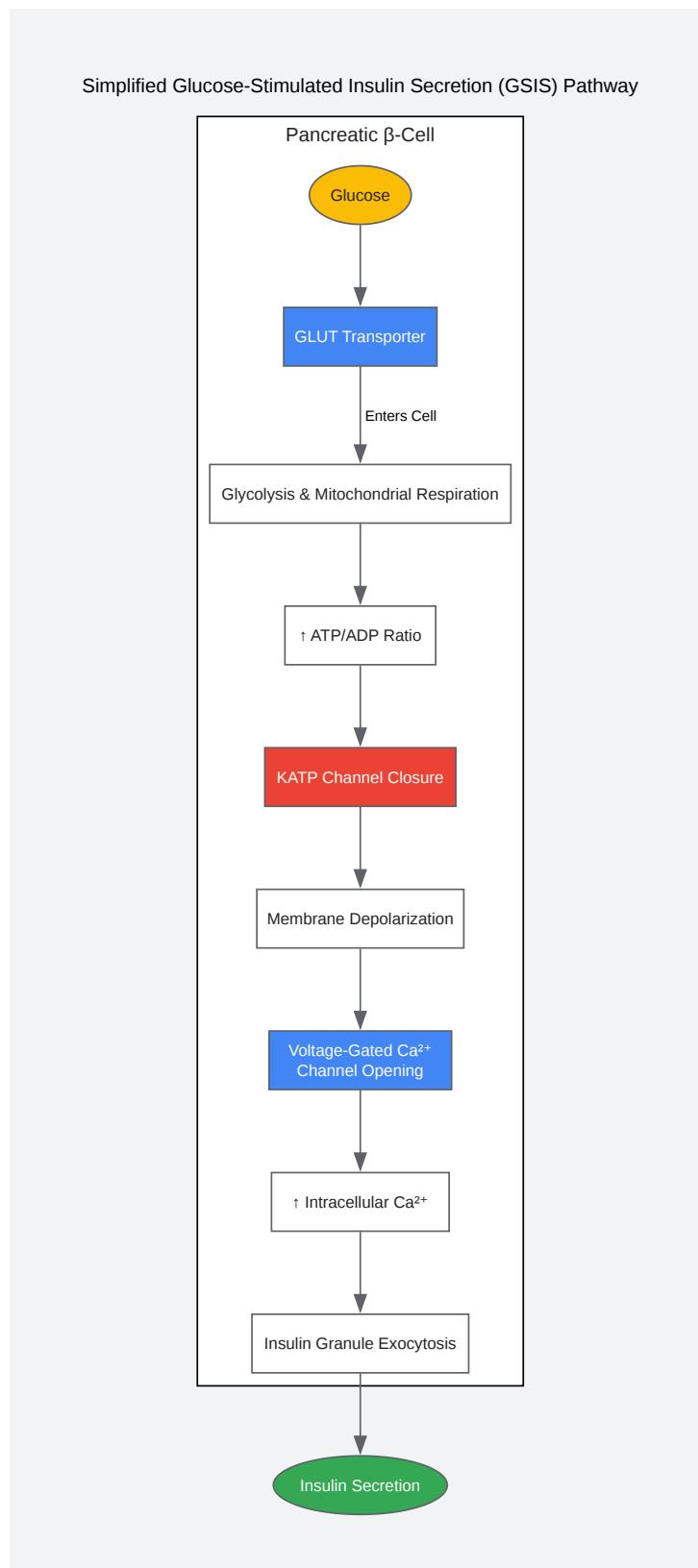

- Prepare a standard stock solution: Accurately weigh a known amount of β -D-glucose pentaacetate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
- Generate a calibration curve: Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Prepare a saturated solution: Follow steps 1-6 of the Gravimetric Method to prepare a saturated solution of β -D-glucose pentaacetate in the solvent of interest at a specific temperature.
- Sample analysis: After filtration, dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

- Inject the diluted sample into the HPLC system and record the peak area.
- Calculate solubility: Using the calibration curve, determine the concentration of β -D-glucose pentaacetate in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like β -D-glucose pentaacetate.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

β -D-glucose pentaacetate is reported to stimulate insulin release[13]. While the precise mechanism for the pentaacetate is not fully elucidated in the literature, it is hypothesized to involve intracellular metabolism similar to glucose. The canonical GSIS pathway in pancreatic β -cells is depicted below.

[Click to download full resolution via product page](#)

Caption: The signaling cascade in a pancreatic β -cell leading to insulin secretion upon glucose stimulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. β -D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β -D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 6. beta-D-Glucose pentaacetate, 98% | Fisher Scientific [fishersci.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BETA-D-GLUCOSE PENTAACETATE CAS#: 83-87-4 [m.chemicalbook.com]
- 11. beta-d-glucose pentaacetate | CAS#:83-87-4 | Chemsoc [chemsoc.com]
- 12. 604-69-3 CAS MSDS (β -D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [Solubility Profile of β -D-Glucose Pentaacetate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138376#solubility-of-beta-d-glucose-pentaacetate-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com